molecular formula C5H7NO2 B183162 5-Ethyl-isoxazol-3-OL CAS No. 10004-45-2

5-Ethyl-isoxazol-3-OL

Cat. No.: B183162
CAS No.: 10004-45-2
M. Wt: 113.11 g/mol
InChI Key: COJBJDILSDCGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-isoxazol-3-OL is a chemical compound with the molecular formula C5H7NO2 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as this compound, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the reaction mixtures .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for this 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Eco-Friendly Synthesis Techniques

Research by Kiyani and Mosallanezhad (2018) explores the synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones, a class of compounds closely related to 5-Ethyl-isoxazol-3-OL. They highlight the importance of eco-friendly synthesis methods using water as a green solvent and sulfanilic acid as a catalyst. This approach emphasizes the significance of environmentally friendly chemical processes in creating derivatives of isoxazoles, such as this compound (Kiyani & Mosallanezhad, 2018).

Antimicrobial Applications

A study conducted by Gaonkar, Rai, and Prabhuswamy (2007) focuses on the synthesis of novel isoxazoline libraries, including derivatives of this compound, and their potential as antimicrobial agents. This research demonstrates the effectiveness of these compounds in combating various microbial infections, indicating a significant application in pharmaceuticals (Gaonkar, Rai, & Prabhuswamy, 2007).

Structural Analysis and Bioisostere Applications

The work of Frydenvang et al. (1997) investigates the structural characteristics of isoxazol-3-ol and its derivatives, providing insights into their applications as bioisosteres in neuroactive compounds. Such structural analysis is crucial for understanding the pharmacological differences and potential applications of these compounds in drug design (Frydenvang et al., 1997).

Novel Synthesis Methods

Badiger, Khatavi, and Kamanna (2022) report on the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, highlighting novel methodologies that could be applicable to the synthesis of this compound derivatives. Their research emphasizes the importance of innovative synthesis techniques in the creation of new pharmaceuticals (Badiger, Khatavi, & Kamanna, 2022).

Larvicidal and Photocatalytic Properties

Sampaio et al. (2023) discuss the photocatalytic synthesis of isoxazole-5(4H)-ones, which could be relevant for the synthesis of this compound derivatives. They also explore the larvicidal activity of these compounds, suggesting potential applications in pest control and agricultural chemistry (Sampaio et al., 2023).

Safety and Hazards

The safety data sheet for isoxazole derivatives suggests that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Isoxazole derivatives have been found in many commercially available drugs and have enormous significance in the field of drug discovery . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could be potential future directions .

Properties

IUPAC Name

5-ethyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBJDILSDCGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473955
Record name 5-ETHYL-ISOXAZOL-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10004-45-2
Record name 5-Ethyl-3(2H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10004-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ETHYL-ISOXAZOL-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,2-oxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.